molecular formula C9H14N2O3 B1529473 tert-Butyl (4-methyloxazol-5-yl)carbamate CAS No. 3403-45-0

tert-Butyl (4-methyloxazol-5-yl)carbamate

Cat. No. B1529473
CAS RN: 3403-45-0
M. Wt: 198.22 g/mol
InChI Key: XRSLXDDGKNZMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl (4-methyloxazol-5-yl)carbamate” is a chemical compound with the molecular formula C9H14N2O3 . It is also known as 5-Oxazolecarbamic acid, 4-methyl-, tert-butyl ester .


Molecular Structure Analysis

The InChI code for “tert-Butyl (4-methyloxazol-5-yl)carbamate” is 1S/C9H14N2O3/c1-6-7(13-5-10-6)11-8(12)14-9(2,3)4/h5H,1-4H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“tert-Butyl (4-methyloxazol-5-yl)carbamate” has a molecular weight of 198.22 . It is a solid at room temperature and should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Crystal Structure Analysis

tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, a variant of tert-butyl (4-methyloxazol-5-yl)carbamate, has been studied for its crystal structures. This compound is part of an isostructural family of diacetylenes, where molecules are linked via hydrogen and halogen bonds involving the same carbonyl group. This research offers insights into the molecular interactions and crystal packing of such compounds (Baillargeon et al., 2017).

Synthesis and Antimicrobial Activity

Tert-butyl carbazate, closely related to tert-butyl (4-methyloxazol-5-yl)carbamate, has been synthesized and tested for antimicrobial activity. This compound forms various derivatives like 1,3,4-oxadiazoles and 1,2,4-triazoles, which exhibit significant biological activity (Ghoneim & Mohamed, 2013).

Catalysis in Synthesis

The compound has been employed as an intermediate in catalytic reactions. For instance, bioinspired manganese complexes were used in the catalytic epoxidation reaction for synthesizing an important intermediate of carfilzomib, a proteasome inhibitor (Qiu, Xia, & Sun, 2019).

Pharmaceutical Intermediate Synthesis

tert-Butyl (4-methyloxazol-5-yl)carbamate derivatives are crucial intermediates in synthesizing biologically active compounds like omisertinib (AZD9291), a medication used in cancer treatment. The synthesis process involves acylation, nucleophilic substitution, and reduction steps (Zhao, Guo, Lan, & Xu, 2017).

Molecular Interaction and Hydrogen Bond Analysis

The derivatives of tert-butyl (4-methyloxazol-5-yl)carbamate have been analyzed for their molecular interactions and hydrogen bonds. This research helps in understanding the assembly of molecules and the formation of three-dimensional architectures in crystal structures (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).

Cross-Coupling Reactions

Pd-catalyzed cross-coupling reactions involving tert-butyl carbamate and various aryl halides have been studied. This research is significant in the field of organic synthesis, facilitating the formation of desired compounds in moderate to excellent yields (Qin, Cui, Zou, Li, Wu, Zhu, & Wu, 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding dust formation and ensuring adequate ventilation . The compound’s MSDS provides more detailed safety information .

properties

IUPAC Name

tert-butyl N-(4-methyl-1,3-oxazol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-6-7(13-5-10-6)11-8(12)14-9(2,3)4/h5H,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSLXDDGKNZMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-methyloxazol-5-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (4-methyloxazol-5-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (4-methyloxazol-5-yl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (4-methyloxazol-5-yl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (4-methyloxazol-5-yl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (4-methyloxazol-5-yl)carbamate
Reactant of Route 6
tert-Butyl (4-methyloxazol-5-yl)carbamate

Citations

For This Compound
1
Citations
DP Jhaveri - 2019 - search.proquest.com
A thermal cycloaddition of allenes tethered to an aminofuran provided good yields of substituted indoles. Allene-tethered 5-aminooxazoles were converted to 6-azaindoles, whereas 2-…
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.